Flavokawain B

Content Navigation

For cancer and inflammation researchers requiring consistent p53-independent cell cycle arrest and potent NF-κB inhibition, Flavokawain B (FKB) eliminates variability from p53 status. • Induces G2/M arrest irrespective of p53, ensuring reproducible outcomes across diverse cell lines, unlike Flavokawain A. • Superior nitric oxide inhibition (IC50 better than curcumin) for dissecting NF-κB/MAPK pathways. • 4- to 12-fold greater efficacy in AR-negative prostate cancer models, ideal for hormone-refractory studies. In stock with rapid global shipment.

CAS Number

Product Name

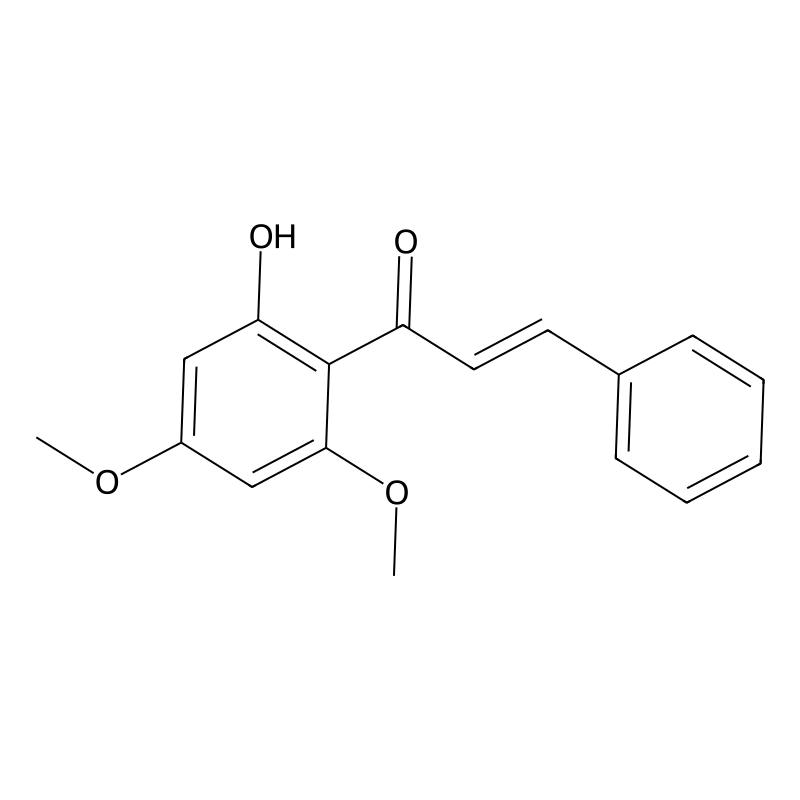

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) and Alpinia pricei. As a member of the flavokawain class of compounds, which also includes flavokawain A and C, it is recognized for its significant antiproliferative and apoptotic effects across a range of cancer cell lines. Its utility in research is primarily centered on its ability to induce apoptosis and cell cycle arrest, making it a valuable tool for investigating cancer biology and potential therapeutic pathways. When planning procurement, it is critical to consider that FKB possesses a distinct bioactivity profile compared to its close structural analogs.

Research Fit

References

- [1] Hseu, Y. C., et al. (2012). The Chalcone Flavokawain B Induces G2/M Cell-Cycle Arrest and Apoptosis in Human Oral Carcinoma HSC-3 Cells through the Intracellular ROS Generation and Downregulation of the Akt/p38 MAPK Signaling Pathway. Journal of Agricultural and Food Chemistry, 60(9), 2385–2397.

- [2] Lee, H. S., et al. (2010). Flavokawain B, a novel chalcone from Alpinia pricei Hayata with potent apoptotic activity. Food and Chemical Toxicology, 48(6), 1653-1659.

- [4] Saeed, M., et al. (2010). Flavokawain B exerts its apoptotic action through ROS generation and GADD153 up-regulation in human colon cancer cells. Food and Chemical Toxicology, 48(6), 1653-1659.

- [10] Leong, O. N., et al. (2013). The flavokawains: uprising medicinal chalcones. Evidence-Based Complementary and Alternative Medicine, 2013, 974829.

- [25] Zi, X., et al. (2005). Flavokawain A, a Novel Chalcone from Kava Extract, Induces Apoptosis in Bladder Cancer Cells by Involvement of Bax Protein-Dependent and Mitochondria-Dependent Apoptotic Pathway and Suppresses Tumor Growth in Mice. Cancer Research, 65(8), 3479-3486.

Substituting Flavokawain B with its close analogs, such as Flavokawain A (FKA), is inadvisable due to significant, experimentally verified differences in their mechanisms of action and cytotoxic profiles. For example, FKB induces G2/M arrest in cancer cell lines irrespective of their p53 status, whereas FKA's effect on the cell cycle is p53-dependent, inducing G1 arrest in p53-wild-type cells and G2/M arrest in p53-mutant cells. Furthermore, FKB has demonstrated significantly higher cytotoxicity in certain cancer cell lines compared to FKA. These mechanistic and potency distinctions mean that substituting FKB with FKA or other analogs can lead to irreproducible results and flawed conclusions, making the procurement of the specific flavokawain critical for targeted research.

Substitution Risk

References

- [10] Leong, O. N., et al. (2013). The flavokawains: uprising medicinal chalcones. Evidence-Based Complementary and Alternative Medicine, 2013, 974829.

- [11] Tang, Y., et al. (2008). Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53. Cancer Prevention Research, 1(6), 439-451.

- [22] Lauto, A., et al. (2017). Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharmaceutical Biology, 55(1), 1623-1630.

Superior Cytotoxicity in Androgen Receptor-Negative Prostate Cancer Cells Compared to Analogs

Flavokawain B demonstrates significantly greater efficacy in reducing the viability of androgen receptor (AR)-negative, hormone-refractory prostate cancer (HRPC) cell lines compared to AR-positive, hormone-sensitive lines. Specifically, FKB is approximately 4- to 12-fold more effective against DU145 and PC-3 (AR-negative) cell lines than against LAPC4 and LNCaP (AR-positive) cell lines. This preferential activity is a key differentiator from other kava-derived compounds.

| Evidence Dimension | Cell Viability Reduction |

| Target Compound Data | 4- to 12-fold more effective in AR-negative HRPC cells |

| Comparator Or Baseline | AR-positive, hormone-sensitive prostate cancer cells (LAPC4 and LNCaP) |

| Quantified Difference | 4x to 12x greater efficacy |

| Conditions | In vitro treatment of prostate cancer cell lines |

For researchers studying hormone-refractory prostate cancer, Flavokawain B offers a targeted effect that is quantitatively superior to its activity in hormone-sensitive models, making it a more precise tool for this specific application.

Enhanced Potency in Inhibiting Inflammatory Mediators Over Curcumin

In a lipopolysaccharide (LPS)-induced inflammatory model using RAW 264.7 macrophages, Flavokawain B demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 of 9.8 μM. This was more effective than the positive control, curcumin. FKB also dose-dependently inhibited the production of PGE2 and the expression of iNOS and COX-2 proteins.

| Evidence Dimension | IC50 for Nitric Oxide Production Inhibition |

| Target Compound Data | 9.8 μM |

| Comparator Or Baseline | Curcumin (positive control) |

| Quantified Difference | More potent than curcumin |

| Conditions | LPS-induced RAW 264.7 macrophages |

For researchers investigating inflammatory pathways, Flavokawain B provides a more potent tool for inhibiting key inflammatory mediators than the commonly used benchmark compound, curcumin, allowing for potentially lower effective concentrations and clearer experimental outcomes.

Distinct Hepatotoxic Profile Requiring Careful Dose Consideration

Flavokawain B is a potent hepatocellular toxin, inducing cell death in HepG2 and L-02 cell lines with LD50 values of 15.3 ± 0.2 μM and 32 μM, respectively. This toxicity is significantly greater than that of Flavokawain A, which showed no significant toxicity in HepG2 cells at concentrations up to 100 μM. This hepatotoxicity is mediated by the induction of oxidative stress and depletion of glutathione (GSH). The marked difference in toxicity between FKB and FKA underscores the importance of selecting the correct compound and using it at appropriate concentrations to avoid off-target effects.

| Evidence Dimension | LD50 in HepG2 cells |

| Target Compound Data | 15.3 ± 0.2 μM |

| Comparator Or Baseline | Flavokawain A (≤ 100 μM showed no significant toxicity) |

| Quantified Difference | Significantly more toxic than Flavokawain A |

| Conditions | In vitro treatment of HepG2 cells |

This data is critical for experimental design, informing the selection of appropriate concentrations to achieve desired biological effects while minimizing confounding cytotoxicity, a factor that is less of a concern when using Flavokawain A at similar concentrations.

Targeting Hormone-Refractory Prostate Cancer Models

Based on its 4- to 12-fold greater efficacy in AR-negative prostate cancer cell lines, Flavokawain B is the preferred choice for in vitro and in vivo studies focused on the mechanisms of hormone-refractory prostate cancer. Its use allows for the investigation of apoptosis induction in cancer models that are resistant to conventional hormone-based therapies.

High-Potency Anti-Inflammatory Pathway Investigation

With an IC50 for nitric oxide inhibition superior to that of curcumin, Flavokawain B is well-suited for studies requiring potent suppression of inflammatory mediators. This makes it a valuable tool for dissecting the NF-κB and MAPK signaling pathways in inflammatory disease models.

Induction of p53-Independent Cell Cycle Arrest

Unlike Flavokawain A, which exhibits p53-dependent effects on the cell cycle, Flavokawain B induces G2/M arrest regardless of p53 status. This makes it the ideal compound for studying cell cycle regulation in cancer cell lines with varying or mutated p53, ensuring a consistent mechanistic outcome across different genetic backgrounds.

Studies on Oxidative Stress-Mediated Apoptosis

The well-documented ability of Flavokawain B to induce apoptosis through the generation of reactive oxygen species (ROS) makes it a suitable agent for research into the role of oxidative stress in cancer cell death. Its known hepatotoxicity at higher concentrations also makes it a relevant compound for studies on drug-induced liver injury.

Application Fit Matrix

References

- [1] Hseu, Y. C., et al. (2012). The Chalcone Flavokawain B Induces G2/M Cell-Cycle Arrest and Apoptosis in Human Oral Carcinoma HSC-3 Cells through the Intracellular ROS Generation and Downregulation of the Akt/p38 MAPK Signaling Pathway. Journal of Agricultural and Food Chemistry, 60(9), 2385–2397.

- [2] Lee, H. S., et al. (2010). Flavokawain B, a novel chalcone from Alpinia pricei Hayata with potent apoptotic activity. Food and Chemical Toxicology, 48(6), 1653-1659.

- [6] Tang, Y., et al. (2010). Flavokawain B, a kava chalcone, induces apoptosis via up-regulation of death-receptor 5 and Bim expression in androgen receptor negative, hormonal refractory prostate cancer cell lines and reduces tumor growth. International Journal of Cancer, 127(8), 1758-1768.

- [8] Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. The FASEB Journal, 24(12), 4722-4732.

- [9] Zhou, P., et al. (2010). Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways. The FASEB Journal, 24(12), 4722-4732.

- [10] Leong, O. N., et al. (2013). The flavokawains: uprising medicinal chalcones. Evidence-Based Complementary and Alternative Medicine, 2013, 974829.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

1775-97-9

Wikipedia

Use Classification

2: Karimi-Sales E, Mohaddes G, Alipour MR. Chalcones as putative hepatoprotective agents: Preclinical evidence and molecular mechanisms. Pharmacol Res. 2017 Nov 23. pii: S1043-6618(17)31077-0. doi: 10.1016/j.phrs.2017.11.022. [Epub ahead of print] Review. PubMed PMID: 29175112.

3: Rossette MC, Moraes DC, Sacramento EK, Romano-Silva MA, Carvalho JL, Gomes DA, Caldas H, Friedman E, Bastos-Rodrigues L, De Marco L. The In Vitro and In Vivo Antiangiogenic Effects of Flavokawain B. Phytother Res. 2017 Oct;31(10):1607-1613. doi: 10.1002/ptr.5891. Epub 2017 Aug 17. PubMed PMID: 28816367.

4: Chang CT, Hseu YC, Thiyagarajan V, Lin KY, Way TD, Korivi M, Liao JW, Yang HL. Chalcone flavokawain B induces autophagic-cell death via reactive oxygen species-mediated signaling pathways in human gastric carcinoma and suppresses tumor growth in nude mice. Arch Toxicol. 2017 Oct;91(10):3341-3364. doi: 10.1007/s00204-017-1967-0. Epub 2017 Apr 3. PubMed PMID: 28374157.

5: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Correction: Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Mar 7;12(3):e0173651. doi: 10.1371/journal.pone.0173651. eCollection 2017. PubMed PMID: 28267789; PubMed Central PMCID: PMC5340395.

6: Thieury C, Lebouvier N, Le Guével R, Barguil Y, Herbette G, Antheaume C, Hnawia E, Asakawa Y, Nour M, Guillaudeux T. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives. Bioorg Med Chem. 2017 Mar 15;25(6):1817-1829. doi: 10.1016/j.bmc.2017.01.049. Epub 2017 Feb 6. PubMed PMID: 28214231.

7: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Jan 19;12(1):e0170233. doi: 10.1371/journal.pone.0170233. eCollection 2017. Erratum in: PLoS One. 2017 Mar 7;12 (3):e0173651. PubMed PMID: 28103302; PubMed Central PMCID: PMC5245823.

8: Yeap SK, Abu N, Akthar N, Ho WY, Ky H, Tan SW, Alitheen NB, Kamarul T. Gene Expression Analysis Reveals the Concurrent Activation of Proapoptotic and Antioxidant-Defensive Mechanisms in Flavokawain B-Treated Cervical Cancer HeLa Cells. Integr Cancer Ther. 2017 Sep;16(3):373-384. doi: 10.1177/1534735416660383. Epub 2016 Jul 24. PubMed PMID: 27458249; PubMed Central PMCID: PMC5759947.

9: Rodrigues DF, Maniscalco DA, Silva FA, Chiari BG, Castelli MV, Isaac VL, Cicarelli RM, López SN. Trypanocidal Activity of Flavokawin B, a Component of Polygonum ferrugineum Wedd. Planta Med. 2017 Feb;83(3-04):239-244. doi: 10.1055/s-0042-112031. Epub 2016 Jul 21. PubMed PMID: 27442262.

10: Malami I, Abdul AB, Abdullah R, Bt Kassim NK, Waziri P, Christopher Etti I. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica. Molecules. 2016 Apr 8;21(4):417. doi: 10.3390/molecules21040417. PubMed PMID: 27070566.

11: Abu N, Akhtar MN, Yeap SK, Lim KL, Ho WY, Abdullah MP, Ho CL, Omar AR, Ismail J, Alitheen NB. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro. BMC Complement Altern Med. 2016 Feb 27;16:86. doi: 10.1186/s12906-016-1046-8. PubMed PMID: 26922065; PubMed Central PMCID: PMC4769841.

12: Pinner KD, Wales CT, Gristock RA, Vo HT, So N, Jacobs AT. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016 Sep;54(9):1503-12. doi: 10.3109/13880209.2015.1107104. Epub 2016 Jan 20. PubMed PMID: 26789234; PubMed Central PMCID: PMC5040346.

13: Abu N, Mohameda NE, Tangarajoo N, Yeap SK, Akhtar MN, Abdullah MP, Omar AR, Alitheen NB. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice. Nat Prod Commun. 2015 Jul;10(7):1199-202. PubMed PMID: 26411010.

14: Liu H, Fan H, Gao X, Huang X, Liu X, Liu L, Zhou C, Tang J, Wang Q, Liu W. Design, synthesis and preliminary structure-activity relationship investigation of nitrogen-containing chalcone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: a further study based on Flavokawain B Mannich base derivatives. J Enzyme Inhib Med Chem. 2016 Aug;31(4):580-9. doi: 10.3109/14756366.2015.1050009. Epub 2015 Jul 17. PubMed PMID: 26186269.

15: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.

16: Abu N, Mohamed NE, Yeap SK, Lim KL, Akhtar MN, Zulfadli AJ, Kee BB, Abdullah MP, Omar AR, Alitheen NB. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice. Drug Des Devel Ther. 2015 Mar 6;9:1401-17. doi: 10.2147/DDDT.S67976. eCollection 2015. PubMed PMID: 25834398; PubMed Central PMCID: PMC4358690.

17: Tang YL, Huang LB, Tian Y, Wang LN, Zhang XL, Ke ZY, Deng WG, Luo XQ. Flavokawain B inhibits the growth of acute lymphoblastic leukemia cells via p53 and caspase-dependent mechanisms. Leuk Lymphoma. 2015;56(8):2398-407. doi: 10.3109/10428194.2014.976819. Epub 2015 Feb 23. PubMed PMID: 25641429.

18: Jeong HJ, Lee CS, Choi J, Hong YD, Shin SS, Park JS, Lee JH, Lee S, Yoon KD, Ko J. Flavokawains B and C, melanogenesis inhibitors, isolated from the root of Piper methysticum and synthesis of analogs. Bioorg Med Chem Lett. 2015 Feb 15;25(4):799-802. doi: 10.1016/j.bmcl.2014.12.082. Epub 2015 Jan 3. PubMed PMID: 25597012.

19: Liu HR, Huang XQ, Lou DH, Liu XJ, Liu WK, Wang QA. Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4749-4753. doi: 10.1016/j.bmcl.2014.07.087. Epub 2014 Aug 27. PubMed PMID: 25205193.

20: Narayanapillai SC, Leitzman P, O'Sullivan MG, Xing C. Flavokawains a and B in kava, not dihydromethysticin, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice. Chem Res Toxicol. 2014 Oct 20;27(10):1871-6. doi: 10.1021/tx5003194. Epub 2014 Sep 12. PubMed PMID: 25185080; PubMed Central PMCID: PMC4203398.

Explore Compound Types